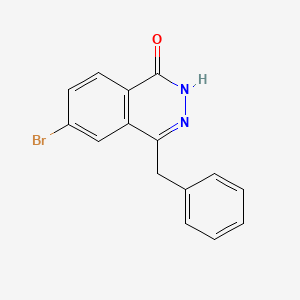

4-Benzyl-6-bromo-2H-phthalazin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11BrN2O |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

4-benzyl-6-bromo-2H-phthalazin-1-one |

InChI |

InChI=1S/C15H11BrN2O/c16-11-6-7-12-13(9-11)14(17-18-15(12)19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19) |

InChI Key |

YPUJWNUDPMQYIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of the 4 Benzyl 6 Bromo 2h Phthalazin 1 One Scaffold

Reactions Involving the C-6 Bromo Moiety

The bromine atom attached to the C-6 position of the phthalazinone core is a versatile functional group that serves as a handle for introducing a wide range of substituents. Its reactivity is characteristic of an aryl halide, making it amenable to both nucleophilic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like the C-6 bromo group is generally challenging and requires harsh reaction conditions. However, the phthalazinone ring system can influence the electron density of the aromatic ring, and under specific conditions, direct displacement of the bromide with potent nucleophiles can be achieved. More commonly, such transformations proceed through alternative mechanisms, such as the formation of a highly reactive benzyne (B1209423) intermediate under the influence of a very strong base. masterorganicchemistry.com This pathway can lead to the introduction of nucleophiles like amines or alkoxides, although it may sometimes result in a mixture of regioisomers.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for the functionalization of the C-6 bromo moiety. beilstein-journals.org These reactions offer a mild and efficient means to form new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-6 bromo position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly reliable method for introducing various aryl, heteroaryl, or alkyl groups. researchgate.netbeilstein-journals.org For instance, coupling 4-brominated 1,2-oxazines with phenylboronic acid using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as a base has been shown to proceed in good yields. beilstein-journals.org A similar strategy is applicable to 4-Benzyl-6-bromo-2H-phthalazin-1-one to synthesize C-6 arylated analogs.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine. beilstein-journals.org This method is effective for creating precursors that can undergo further transformations, such as cyclization reactions. beilstein-journals.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C-6 bromo group with a wide variety of primary and secondary amines, including alkylamines, arylamines, and polyamines. nih.gov This approach is a key strategy for synthesizing aminophthalazinone derivatives, which are of significant interest due to their biological activities. nih.gov

These cross-coupling strategies provide a modular approach to systematically modify the C-6 position, allowing for the fine-tuning of the electronic and steric properties of the molecule.

Modifications and Functionalizations at the N-2 Position

The lactam nitrogen at the N-2 position of the phthalazinone ring is another key site for derivatization. Alkylation of this nitrogen introduces a linker that can be further functionalized to attach various pharmacophoric groups.

Reactions with Amines and Amino Acid Derivatives

The N-2 position is readily alkylated using various electrophiles. A common strategy involves reacting the parent phthalazinone with an alkyl halide, such as ethyl chloroacetate (B1199739), in the presence of a base like anhydrous K₂CO₃. nih.govsemanticscholar.org This introduces an ester-terminated side chain.

This N-2 substituted ester can then serve as a precursor for reactions with amines. For example, the reaction of a related chlorophthalazine with p-aminohippuric acid has been reported to yield the corresponding N-substituted amino acid derivative, which can undergo subsequent intramolecular cyclization. nih.govresearchgate.net Similarly, N-alkylation with chloro-functionalized linkers can be followed by substitution with various secondary amines like morpholine (B109124) or diethylamine. cu.edu.eg

| Starting Material | Reagent | Product | Reference |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate, K₂CO₃ | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | nih.govsemanticscholar.org |

| 4-Benzyl-1-chlorophthalazine | p-Aminohippuric acid, TEA | Methyl 2-(4-((4-benzylphthalazin-1-yl)amino)benzamido)acetate | nih.govresearchgate.net |

| 4-(4-Bromophenyl)phthalazin-1(2H)-one | N-bromomethylphthalimide, K₂CO₃ | 2-{[4-(4-Bromophenyl)-1-oxophthalazin-2(1H)-yl]methyl}isoindoline-1,3-dione | cu.edu.eg |

| 4-(4-Bromophenyl)phthalazin-1(2H)-one | Formaldehyde (B43269), Morpholine | 4-(4-Bromophenyl)-2-(morpholinomethyl)phthalazin-1(2H)-one | cu.edu.eg |

Formation of Hydrazide and Schiff Base Derivatives

The N-2 acetate (B1210297) derivatives are valuable intermediates for the synthesis of hydrazides. Treatment of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) quantitatively yields (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide. nih.govsemanticscholar.org This hydrazide is a key building block for further elaboration.

The terminal -NH₂ group of the hydrazide readily undergoes condensation with aldehydes or ketones to form Schiff bases (hydrazones). jst.go.jp This reaction is typically carried out by refluxing the hydrazide with the desired aldehyde in an alcoholic solvent. nih.govsemanticscholar.org The formation of the Schiff base is confirmed by spectroscopic methods, which show the disappearance of the NH₂ signals and the appearance of a characteristic N=CH proton signal in the ¹H-NMR spectrum. jst.go.jp

| Hydrazide Precursor | Aldehyde | Schiff Base Product | Reference |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | p-Tolualdehyde | (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid (4-methylbenzylidene)hydrazide | nih.govsemanticscholar.org |

| A related phthalazine (B143731) hydrazide | Furan-2-carboxaldehyde | N'-(Furan-2-ylmethylene)hydrazide derivative | jst.go.jp |

| A related phthalazine hydrazide | Piperonal | N'-(Benzo[d] cu.edu.egjst.go.jpdioxol-5-ylmethylene)hydrazide derivative | jst.go.jp |

Cyclization Reactions to Fused Heterocyclic Systems from N-2 Linked Moieties

The versatile functional groups introduced at the N-2 position, particularly the hydrazide and its Schiff base derivatives, are excellent precursors for constructing novel fused heterocyclic systems. These cyclization reactions significantly expand the chemical diversity of the phthalazinone scaffold.

For example, the N-2 acetic acid hydrazide can be used to synthesize five-membered heterocycles. Reaction with carbon disulfide can lead to the formation of oxadiazole or thiadiazole rings, while reaction with phenyl isothiocyanate can yield triazole derivatives. fayoum.edu.eg Furthermore, intramolecular cyclization of N-2 linked moieties can lead to the formation of fused ring systems. In one reported instance, a derivative formed from the reaction with p-aminohippuric acid undergoes intramolecular cyclization to an oxazolone (B7731731) intermediate. nih.govresearchgate.net These cyclization strategies are pivotal for creating complex molecular architectures with potential biological activities. beilstein-journals.orgnih.gov

Transformations of the C-4 Benzyl (B1604629) Substituent

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the chemical transformations of the C-4 benzyl substituent on the this compound scaffold. The existing body of research on phthalazinone derivatives tends to focus on modifications at other positions, particularly the N-2 position of the phthalazinone ring or transformations involving the bromo substituent at the C-6 position.

Impact of Benzyl Group Alterations on Molecular Properties

Consequently, due to the lack of studies on the derivatization of the benzyl group in this compound, there is no experimental data or computational analysis available regarding the impact of such alterations on its molecular properties. The influence of introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl ring on factors like solubility, lipophilicity, crystal packing, and biological activity for this specific bromo-substituted scaffold remains an unexplored area of research.

Formation of Hybrid Molecules Incorporating the this compound Core

The 6-bromo substituent on the 4-benzyl-2H-phthalazin-1-one core serves as a versatile synthetic handle for the construction of more complex, hybrid molecules. This bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the direct formation of new carbon-carbon or carbon-heteroatom bonds at this position. This strategy enables the fusion of the core phthalazinone scaffold with other distinct chemical moieties, including various heterocyclic systems, to generate novel hybrid structures.

Chemical databases list known downstream products synthesized from this compound, which exemplify this derivatization strategy. lookchem.com These transformations replace the bromine atom with nitrogen-containing heterocycles, demonstrating the utility of the parent compound as a key intermediate in building molecular diversity. lookchem.com

For instance, the reaction of this compound with the appropriate boronic acid or organotin reagent under Suzuki coupling conditions, or with an amine under Buchwald-Hartwig conditions, can lead to the formation of new derivatives where the bromine at C-6 is displaced. Two specific examples of such hybrid molecules are the coupling with a pyrrolopyridine and a pyridine (B92270) moiety. lookchem.com This approach is a powerful tool for developing new compounds where the properties of the phthalazinone core are augmented by the introduction of other pharmacologically relevant fragments.

Below is a table of representative hybrid molecules derived from the this compound scaffold.

Table 1. Examples of Hybrid Molecules Derived from this compound

| Precursor Compound | Coupled Moiety | Resulting Hybrid Molecule |

|---|---|---|

| This compound | 1H-Pyrrolo[2,3-b]pyridine | 4-Benzyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)phthalazin-1(2H)-one lookchem.com |

Spectroscopic and Advanced Structural Elucidation Techniques for 4 Benzyl 6 Bromo 2h Phthalazin 1 One and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular structure of 4-Benzyl-6-bromo-2H-phthalazin-1-one and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For 4-benzyl-2H-phthalazin-1-one derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.1 ppm. nih.govsemanticscholar.org The benzylic protons (CH2Ph) characteristically present as a singlet at approximately δ 4.31-4.75 ppm. nih.govsemanticscholar.org The specific chemical shifts and splitting patterns are influenced by the nature and position of substituents on both the phthalazinone core and the benzyl (B1604629) group. For instance, in 4-(4-bromophenyl)-2-[(diethylamino)methyl]phthalazin-1(2H)-one, the N-CH2 protons appear as a singlet at δ 5.13 ppm, while the aromatic protons are observed as multiplets in the δ 7.76-8.37 ppm range. cu.edu.eg

Table 1: Selected ¹H NMR Spectral Data for 4-Benzyl-2H-phthalazin-1-one Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one semanticscholar.org | CDCl₃ | 8.45 (m), 7.71 (m), 7.30 (m), 5.69 (d, J = 8.4 Hz), 4.31 (s), 4.13 (t, J = 8.4 Hz) | Phthalazinyl-H, Phthalazinyl-3H, Ph-H, CH₂OH, CH₂Ph, OH |

| 4-(4-Bromophenyl)-2-(morpholinomethyl)phthalazin-1(2H)-one cu.edu.eg | DMSO-d₆ | 8.37-8.40 (m), 7.53-7.93 (m), 5.04 (s), 3.54 (t, J = 4.5 Hz), 2.67 (t, J = 4.5 Hz) | ArH, ArH, N-CH₂, 2CH₂-O, 2CH₂-N |

| 4-(4-Bromophenyl)-2-[(diethylamino)methyl]phthalazin-1(2H)-one cu.edu.eg | DMSO-d₆ | 8.30-8.37 (m), 7.76-7.89 (m), 5.13 (s), 2.70 (q), 1.06 (t) | ArH, ArH, N-CH₂, 2CH₂, 2CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In 4-benzyl-2H-phthalazin-1-one derivatives, the carbonyl carbon (C=O) of the phthalazinone ring typically resonates in the downfield region, around δ 160 ppm. nih.govnih.gov Aromatic carbons exhibit signals in the range of δ 125-150 ppm. nih.govlibretexts.org The benzylic carbon (CH2Ph) signal is generally observed around δ 37-39 ppm. nih.govnih.gov The precise chemical shifts are sensitive to the electronic effects of substituents on the aromatic rings. nih.gov

Table 2: Selected ¹³C NMR Spectral Data for 4-Benzyl-2H-phthalazin-1-one Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one nih.gov | DMSO-d₆ | 160.1, 155.1, 137.2, 132.3, 131.2, 130.3, 130.2, 129.1, 128.8, 128.3, 128.0, 125.7, 60.1, 37.3 | CO, C4, C1-Ar, C6, C7, C8a, C5a, C2-Ar, C6-Ar, C3-Ar, C5-Ar, C8, C5, C4-Ar, CH₂OH, CH₂ |

| 2-((4-Benzyl-1-oxophthalazin-2(1H)-yl)methyl)-N-propylacetamide nih.gov | CDCl₃ | 167.46, 159.73, 146.32, 137.56, 133.21, 131.44, 129.44, 128.72, 128.39, 128.11, 127.38, 126.79, 125.38, 55.33, 41.30, 38.83, 22.70, 11.17 | C=O, C=O, C-Ar, C-Ar, CH-Ar, CH-Ar, C-Ar, 2 CH-Ar, 2 CH-Ar, C-Ar, CH-Ar, CH-Ar, CH-Ar, CH₂CO, CH₂NH, CH₂ph, CH₂, CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in a molecule. In the IR spectra of this compound and its derivatives, the characteristic absorption band for the carbonyl group (C=O) of the cyclic amide is typically observed in the range of 1640-1682 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration in unsubstituted phthalazinones can be seen around 3200-3400 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. nih.govcu.edu.eg The presence of a bromine atom can be inferred from absorptions in the far-infrared region, though these are often not reported in standard spectra.

Table 3: Characteristic IR Absorption Bands for 4-Benzyl-2H-phthalazin-1-one Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one nih.gov | O-H | 3334 |

| C=O | 1640 | |

| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one nih.gov | C-H aromatic | 3046 |

| C=O | 1662 | |

| 4-(4-Bromophenyl)-2-(morpholinomethyl)phthalazin-1(2H)-one cu.edu.eg | C-H aromatic | 3050 |

| C-H aliphatic | 2950, 2855 | |

| C=O | 1651 | |

| C=N | 1604 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. raco.catmiamioh.edu Common fragmentation pathways for phthalazinone derivatives often involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91). nih.gov Another significant fragmentation can be the loss of the substituent at the N-2 position. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the molecular formula of newly synthesized compounds. The experimentally determined percentages are compared with the calculated values for the proposed structure. For instance, the calculated elemental composition for C₁₅H₁₁BrN₂O (this compound) would be C, 57.16%; H, 3.52%; N, 8.89%. Experimental values that are in close agreement with these calculated percentages provide strong evidence for the compound's identity and purity. nih.govcu.edu.eg

Computational and Theoretical Investigations of 4 Benzyl 6 Bromo 2h Phthalazin 1 One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure and predict chemical behavior, offering a microscopic view of the compound's characteristics.

| Computational Method | Basis Set | Properties Investigated | Typical Findings for Phthalazinone Analogues |

|---|---|---|---|

| DFT | B3LYP/6-311++G(d,p) | Optimized Geometry, Tautomeric Stability, Atomic Charges | Provides insights into the most stable form of the molecule and charge distribution. chemmethod.com |

| DFT | B3LYP/6-311++G | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. nih.gov |

HOMO-LUMO Gap Calculations and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from quantum chemical calculations. These orbitals are often called frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For phthalazine (B143731) derivatives, DFT calculations are used to determine these energy levels. researchgate.netnih.gov This analysis helps predict the molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological macromolecules and its potential mechanism of action. researchgate.net

| Parameter | Significance | Typical Value Range (eV) for Related Heterocycles |

|---|---|---|

| EHOMO (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -6.5 |

| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE eV) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. mdpi.com A smaller gap implies higher reactivity. irjweb.com | 4.0 to 5.0 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools used to simulate and predict how a ligand, such as 4-Benzyl-6-bromo-2H-phthalazin-1-one, interacts with a biological target, typically a protein or enzyme. These methods are central to structure-based drug design.

| Target Enzyme | Phthalazinone Moiety Interaction | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| PARP-1 | Phthalazinone core (amide) | Gly863, Ser904 | Hydrogen Bonding jst.go.jp |

| PARP-1 | Benzyl (B1604629) group | Tyr896, Tyr907, Phe897 | Hydrophobic/Pi-stacking Interactions jst.go.jp |

| VEGFR-2 | Phthalazine core | Cys919, Asp1046 | Hydrogen Bonding nih.gov |

Pharmacophore Modeling for Structure-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For phthalazinone-based PARP inhibitors, a structure-based pharmacophore model can be generated from the crystal structures of the enzyme in complex with known inhibitors like Olaparib. nih.gov Such models typically include features like hydrogen bond acceptors and donors corresponding to the amide group of the phthalazinone, an aromatic ring feature for the core, and a hydrophobic feature representing the benzyl substituent. jst.go.jpnih.gov This model serves as a template to design new molecules with potentially improved affinity and selectivity or to search databases for novel chemical scaffolds that match the required features. sustech.edu

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding to PARP-1 |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the phthalazinone ring | Forms H-bond with backbone NH of Gly863. jst.go.jp |

| Hydrogen Bond Donor | Amide N-H of the phthalazinone ring | Forms H-bond with side chain of Ser904. jst.go.jp |

| Aromatic Ring | Fused benzene (B151609) ring of the phthalazinone core | Participates in pi-stacking interactions. nih.gov |

| Hydrophobic Feature | Benzyl group | Occupies a hydrophobic pocket, enhancing binding affinity. jst.go.jp |

Virtual Screening Approaches for Activity Prediction

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For a target like PARP, a hierarchical virtual screening approach can be employed. Initially, a large database of compounds is filtered using a validated pharmacophore model for phthalazinone-based inhibitors. nih.gov The resulting hits, which match the essential chemical features, are then subjected to molecular docking simulations to predict their binding modes and estimate their binding affinities. frontiersin.org This multi-step process effectively narrows down vast chemical libraries to a manageable number of promising candidates for synthesis and experimental testing, accelerating the discovery of new and potent inhibitors. nih.govresearchgate.net

In Silico Prediction of Structure-Activity Relationships and Molecular Properties

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the structure-activity relationships (SAR) and molecular properties of novel compounds. For this compound and its analogues, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in predicting their biological activities and guiding the design of more potent and selective molecules.

Detailed research findings from computational studies on analogous phthalazinone derivatives have highlighted key structural features that influence their biological activity. While specific computational data for this compound is not extensively available in public literature, the analysis of closely related compounds provides a strong basis for understanding its potential molecular interactions and properties.

For instance, studies on a series of meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives have been conducted to explore their efficacy as PARP-1 inhibitors. osf.io These investigations have been crucial in optimizing inhibitory activity, metabolic stability, and pharmacokinetic profiles, leading to compounds with low nanomolar cellular activity and good in vivo stability. osf.io The benzyl group at the 4-position is a common feature in these potent inhibitors, suggesting its importance in binding to the target enzyme.

Furthermore, molecular modeling studies on 4-(4-bromophenyl)phthalazine derivatives have been performed to rationalize their biological activity as α-adrenoceptor antagonists. nih.govcu.edu.eg Although the bromine atom is on the phenyl ring rather than the phthalazinone core, these studies demonstrate the utility of computational approaches in understanding the impact of halogen substitution on receptor binding. nih.govcu.edu.eg

In a study of 4-benzyl-1-(2H)-phthalazinone derivatives as androgen receptor (AR) antagonists, docking studies indicated that the benzyl group plays a crucial role in the compound's antagonistic activity. nih.gov This reinforces the significance of the benzyl moiety for the biological function of this class of compounds.

The following interactive data tables illustrate the types of molecular properties and predictive data that are typically generated in such computational studies. The values presented are hypothetical and serve to demonstrate the application of these predictive models to a compound like this compound, based on findings for analogous structures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 329.18 g/mol | --- |

| LogP | 3.5 | ALOGPS |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 2 | --- |

| Molar Refractivity | 82.3 cm³ | --- |

| Polar Surface Area | 41.5 Ų | --- |

These properties are crucial for predicting the drug-likeness of a compound according to frameworks like Lipinski's Rule of Five.

Table 2: In Silico Prediction of Biological Activity for Phthalazinone Analogues

| Analogue | Target | Predicted Activity (IC₅₀, nM) | Docking Score (kcal/mol) | Key Interacting Residues |

| 4-Benzyl-2H-phthalazin-1-one | PARP-1 | 15 | -8.5 | Gly863, Ser904, Tyr907 |

| 4-(4-Chlorobenzyl)-2H-phthalazin-1-one | PARP-1 | 8 | -9.2 | Gly863, Ser904, Tyr907, Arg878 |

| This compound (Hypothetical) | PARP-1 | 5 | -9.8 | Gly863, Ser904, Tyr907, Arg878, Additional hydrophobic interactions |

| 4-Benzyl-1-(2H)-phthalazinone | Androgen Receptor | 10,900 | -7.5 | Thr877, Asn705, Gln711 |

The SAR derived from such computational studies on analogous series often reveals that:

The benzyl group at the C4 position is a critical pharmacophoric element, likely engaging in hydrophobic and/or π-π stacking interactions within the active site of target proteins.

Halogen substitution , such as the bromo group at the C6 position, can significantly influence the electronic properties of the phthalazinone core and provide additional points of interaction, potentially through halogen bonding, which can enhance binding affinity and selectivity.

The phthalazinone scaffold itself often acts as a hydrogen bond acceptor and donor, anchoring the molecule within the binding pocket.

Structure Activity Relationship Sar Studies of 4 Benzyl 6 Bromo 2h Phthalazin 1 One Derivatives

Influence of the C-4 Benzyl (B1604629) Substituent on Biological Activity

The benzyl group at the C-4 position is a critical determinant of the biological activity of phthalazinone derivatives. Its size, conformation, and electronic properties, which can be modulated by substitution on its aromatic ring, play a pivotal role in target recognition and binding affinity.

Effects of Aromatic Ring Substitutions on Potency and Selectivity

Modifications to the phenyl ring of the C-4 benzyl moiety have been shown to profoundly impact the potency and selectivity of these compounds across different biological targets.

For instance, in the development of nonsteroidal androgen receptor (AR) antagonists based on the 4-benzyl-1-(2H)-phthalazinone skeleton, the introduction of two ortho-substituents on the phenyl group resulted in a potent inhibition of SC-3 cell proliferation, with an IC50 value of 0.18 μM. osf.io This suggests that steric bulk at the ortho positions may enforce a specific conformation that is favorable for binding to the AR. osf.io

In a different context, substitutions have been explored to target bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. A series of derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were synthesized and evaluated for their BRD4 inhibitory activity. nih.gov The addition of the bulky 3-(3,5-dimethylisoxazol-4-yl) group to the benzyl ring was a key modification in developing potent inhibitors. nih.gov Further optimization of this class led to compounds with significant anti-proliferative activity against breast cancer cell lines. nih.gov

Similarly, research into poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors identified meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives as retaining low nanomolar cellular activity and good in vivo stability. osf.io In another study focused on anticancer agents, a 4-(p-bromobenzyl) derivative showed enhanced cytotoxic activity against the A-2780 ovarian cancer cell line compared to analogs with other halogens (fluorine, chlorine), nitro, or methyl groups, or an unsubstituted benzyl ring. mdpi.com

| C-4 Benzyl Substitution Pattern | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| Two ortho-substituents | Androgen Receptor (AR) Antagonist | Potently inhibited SC-3 cell proliferation (IC50: 0.18 μM). | osf.io |

| 3-(3,5-dimethylisoxazol-4-yl) | BRD4 Inhibition | Led to potent BRD4 inhibitors with anti-breast cancer activity. | nih.gov |

| meta-substituents | PARP-1 Inhibition | Retained low nanomolar cellular activity and good in vivo stability. | osf.io |

| para-bromo | Anticancer (A-2780 cells) | Demonstrated superior cytotoxicity (IC50: 5.53 ± 0.09 µM) compared to other substituted analogs. | mdpi.com |

Conformational Impact of Benzyl Moiety on Target Binding

The methylene (B1212753) linker between the phthalazinone core and the phenyl ring provides significant conformational flexibility. This allows the benzyl group to adopt various spatial orientations, which is crucial for optimal interaction with the binding sites of biological targets. Molecular modeling studies have indicated that this flexibility is key to achieving a favorable conformation for binding. nih.gov

Role of the N-2 Substituent in Modulating Biological Activity

The N-2 position of the phthalazinone ring is a common site for chemical modification, providing a vector to introduce a variety of functional groups. These substituents can significantly modulate the compound's physicochemical properties and its interaction with biological targets.

Varied Linkers and Functional Groups at N-2

A wide array of substituents has been introduced at the N-2 position of the 4-benzyl-phthalazin-1-one scaffold to explore their impact on biological activity. Simple alkylation reactions have been used to introduce small, functionalized linkers. For example, starting from 4-benzyl-2H-phthalazin-1-one, derivatives such as 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one and 4-benzyl-2-chloromethyl-2H-phthalazin-1-one have been synthesized. nih.gov The chloromethyl group, in particular, serves as a reactive handle for further derivatization, enabling the introduction of thiocyanatomethyl and mercaptomethyl groups. nih.gov

Another common strategy involves N-alkylation with ethyl chloroacetate (B1199739) to yield an ester, which can then be converted to an acetohydrazide. nih.govjst.go.jp This hydrazide intermediate is a versatile precursor for synthesizing a large number of derivatives, including mono- and dipeptides, by coupling with amino acids. nih.gov

In the context of BRD4 inhibitors, the N-2 substituent was found to be crucial for potency. nih.gov A systematic investigation showed that while an unsubstituted N-2 position (an amide) resulted in no inhibitory activity, the introduction of even a small methyl group conferred activity. nih.gov This activity was markedly improved when the methyl group was replaced by larger lipophilic groups like cyclopentyl or cyclohexyl. nih.gov

| N-2 Substituent | Target | Effect on Biological Activity | Reference |

|---|---|---|---|

| -H | BRD4 | No inhibitory activity. | nih.gov |

| -CH₃ (Methyl) | BRD4 | Showed inhibitory activity. | nih.gov |

| Cyclopentyl | BRD4 | Marked improvement in BRD4 inhibition. | nih.gov |

| Cyclohexyl | BRD4 | Marked improvement in BRD4 inhibition. | nih.gov |

| -CH₂OH (Hydroxymethyl) | Antimicrobial Precursor | Serves as a synthetic intermediate. | nih.gov |

| -CH₂COOCH₂CH₃ (Ethyl Acetate) | Anticancer Precursor | Key intermediate for hydrazide synthesis. | nih.govjst.go.jp |

Impact on Interaction with Enzyme Active Sites or Receptors

Substituents at the N-2 position can directly interact with the target protein or modify the molecule's solubility and pharmacokinetic properties. The lactam moiety of the phthalazinone core often acts as a hydrogen bond donor and acceptor, anchoring the molecule to the target. nih.gov The N-2 substituent can then extend into adjacent pockets or solvent-exposed regions.

In the case of BRD4 inhibitors, the increased potency observed with larger N-2 substituents like cyclopentyl and cyclohexyl suggests that these groups occupy a hydrophobic pocket near the primary binding site, leading to enhanced binding affinity. nih.gov For other targets, N-2 substituents have been designed to interact with specific channels. For example, in some BRD4 inhibitors, fragments at this position are intended to interact with the ZA channel of the protein. nih.gov These findings underscore the importance of the N-2 position as a key site for optimization to achieve potent and selective biological activity.

Significance of the C-6 Bromo Substituent

The bromo substituent at the C-6 position of the phthalazinone's benzo ring also plays a significant role in defining the molecule's pharmacological profile. While direct SAR studies comparing a C-6 bromo-substituted 4-benzyl derivative with its non-brominated counterpart are not extensively detailed in the cited literature, the general contributions of halogen substituents in medicinal chemistry are well-established.

The C-6 position is located on the outer edge of the phthalazinone core, suggesting that a substituent here could be involved in interactions at the periphery of a binding site, helping to orient the molecule for optimal binding of the primary pharmacophoric elements at C-4 and N-2. The presence of a bromine atom can therefore fine-tune the electronic and steric properties of the scaffold to enhance target engagement.

Electronic and Steric Effects of Halogenation

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. In the context of 4-benzyl-phthalazinone derivatives, the introduction of halogens can significantly impact their interaction with biological targets through both electronic and steric effects.

The bromine atom at the C-6 position of the phthalazinone core in 4-Benzyl-6-bromo-2H-phthalazin-1-one exerts a strong electron-withdrawing effect via induction, which can alter the electron density of the entire heterocyclic system. This modification can influence the strength of hydrogen bonds formed between the phthalazinone's lactam moiety and key amino acid residues in the target's active site, such as Gly863 and Ser904 in PARP-1. semanticscholar.org

Potential for Further Chemical Diversification

The this compound structure offers several key positions for chemical modification, allowing for extensive diversification to explore and optimize biological activity. Research on the broader class of 4-benzyl-phthalazinones has highlighted three primary sites for derivatization:

The N-2 Position: The nitrogen atom of the lactam ring is a frequent target for substitution. It can be readily alkylated to introduce a variety of functional groups without disrupting the core interactions with the target protein. Synthetic routes have been developed to add moieties such as esters, amides, and longer chain structures containing amino acids or peptides. nih.govnih.gov For example, N-alkylation of the parent scaffold with ethyl chloroacetate can produce an ester intermediate that serves as a handle for further elongation and functionalization. nih.gov

The C-4 Benzyl Group: The benzyl moiety at the C-4 position and its phenyl ring are critical for activity and provide a vector for exploring interactions with different regions of the target's binding site. The approved PARP inhibitor Olaparib, for instance, features a complex fluorobenzyl group substituted with a cyclopropanecarbonylpiperazine moiety, which significantly contributes to its high potency. nih.gov SAR studies have explored a range of substituents on this ring, including halogens and larger heterocyclic systems like dimethylisoxazole, to enhance binding affinity and selectivity. jst.go.jpsemanticscholar.org

The Phthalazinone Core: While modifications to the core are less common, bioisosteric replacement is a valid strategy for diversification. Scaffolds such as quinazolinone and quinoxaline (B1680401) have been investigated as replacements for the phthalazinone core to generate novel inhibitors with potentially different binding modes or improved drug-like properties. dntb.gov.uarsc.org

Correlation between Structural Features and Specific Biological Target Interactions (In Vitro/In Silico)

Derivatives of 4-benzyl-2H-phthalazin-1-one are most prominently recognized as inhibitors of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, which is a key player in DNA damage repair. jst.go.jp The structural features of these compounds correlate directly with their mechanism of action at the molecular level, which has been elucidated through extensive in vitro and in silico studies.

The phthalazinone core acts as a structural mimic of nicotinamide, the endogenous substrate for PARP enzymes. jst.go.jp This allows it to bind competitively to the NAD+ binding pocket of the enzyme. Molecular docking (in silico) studies have consistently identified a conserved binding mode for this scaffold. semanticscholar.orgresearchgate.net

Hydrogen Bonding: The lactam group within the phthalazinone core is essential for anchoring the inhibitor in the active site. It typically forms two crucial hydrogen bonds with the backbone of Glycine 863 (Gly863) and a third hydrogen bond with Serine 904 (Ser904) in the PARP-1 nicotinamide-binding domain. semanticscholar.org

π-π Stacking: The aromatic portion of the phthalazinone ring system often engages in a π-π stacking interaction with the side chain of Tyrosine 907 (Tyr907), further stabilizing the inhibitor-protein complex. semanticscholar.orgresearchgate.net

Hydrophobic Interactions: The C-4 benzyl group extends into a hydrophobic region of the binding pocket. Substitutions on this benzyl ring can form additional interactions and are a primary determinant of inhibitor potency and selectivity.

The 6-bromo substituent on the core of this compound would be located on the periphery of the nicotinamide-binding pocket. Its electronic and steric properties could fine-tune the orientation of the entire molecule, potentially influencing the strength of the key hydrogen bonding and stacking interactions, thereby modulating the compound's inhibitory constant (Ki) or IC50 value.

In vitro enzyme assays have confirmed the SAR suggested by computational models. The inhibitory activity of phthalazinone derivatives is highly dependent on the nature of the substituent on the C-4 benzyl group, as shown in the table below which summarizes findings for representative PARP-1 inhibitors based on this scaffold.

| Compound ID | C-4 Substituent | Biological Target | In Vitro Activity (IC50) |

| Olaparib | 4-fluoro-3-(piperazine-1-carbonyl)benzyl | PARP-1 | 5 nM |

| DDT26 | 3-(3,5-dimethylisoxazol-4-yl)benzyl | PARP-1 | 4.29 µM |

| Compound 5 (Eldehna et al.) | 4-chlorobenzyl | PARP-1 | 0.08 µM |

| Compound 7 (Eldehna et al.) | 4-methoxybenzyl | PARP-1 | 0.11 µM |

This table is generated based on data from multiple sources for illustrative purposes and shows the impact of C-4 benzyl group modifications on PARP-1 inhibitory activity. nih.govsemanticscholar.org

Mechanistic Insights into Biological Interactions of 4 Benzyl 6 Bromo 2h Phthalazin 1 One Derivatives

Enzyme Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair, specifically in the base excision repair (BER) pathway that resolves single-strand breaks. nih.govgoogle.com The catalytic mechanism involves the binding of NAD+ to the active site, which PARP then uses to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins near the DNA damage site. This PARylation process acts as a signal to recruit other DNA repair proteins. nih.gov

Phthalazinone-based compounds, such as the notable PARP inhibitor Olaparib, function as competitive inhibitors. nih.govresearchgate.net They are designed to mimic the nicotinamide portion of the NAD+ cofactor, allowing them to bind with high affinity to the catalytic domain of PARP-1/2. This binding physically obstructs the entry of NAD+, thereby inhibiting the synthesis of PAR chains and stalling the DNA repair process. researchgate.net

A critical aspect of the mechanism for many PARP inhibitors is "PARP trapping." nih.gov When the inhibitor is bound to the active site, it not only blocks catalysis but also stabilizes the PARP-DNA complex. This prevents the enzyme from dissociating from the site of damage. The persistence of this large protein-DNA complex is highly cytotoxic, as it can obstruct DNA replication, leading to the formation of more severe double-strand breaks. nih.gov In cancer cells with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality. nih.gov The phthalazinone scaffold is a key structural feature that contributes to the high-affinity binding required for both potent catalytic inhibition and efficient PARP trapping. nih.govresearchgate.net

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Olaparib | 5 | 1 | nih.govresearchgate.net |

| Rucaparib | 1.4 | 28 | researchgate.net |

| Niraparib | 3.8 | 2.1 | researchgate.net |

| Talazoparib | 1.9 | 1.5 | researchgate.net |

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis, playing critical roles in centrosome maturation, chromosome segregation, and cytokinesis. researchgate.net Overexpression of these kinases is common in many cancers, making them attractive therapeutic targets. Aurora kinase inhibitors are typically ATP-competitive, binding to the hinge region of the kinase's ATP-binding pocket.

A novel class of Aurora kinase inhibitors has been developed based on a phthalazinone pyrazole scaffold. researchgate.netnih.gov These compounds have shown high potency and, notably, high selectivity for Aurora-A over Aurora-B (often >1000-fold). nih.govacs.org X-ray crystallography studies have revealed the binding mode of these inhibitors. The phthalazinone core acts as a key anchor, forming crucial hydrogen bonds with the hinge region of the Aurora-A active site. researchgate.net Substitutions on the pyrazole and phthalazinone rings can be modified to optimize interactions with other regions of the active site, enhancing potency and selectivity. Inhibition of Aurora-A leads to defects in centrosome formation and separation, causing a G2/M cell cycle arrest and subsequent apoptosis in proliferating tumor cells. researchgate.netbohrium.com

| Compound | Aurora-A IC₅₀ (nM) | Selectivity vs Aurora-B | Reference |

|---|---|---|---|

| Phthalazinone Pyrazole 7 | 10 | >1000-fold | researchgate.net |

| Phthalazinone Pyrazole 16 | 5 | >2000-fold | researchgate.net |

| Phthalazinone Pyrazole 33 | 3 | >3000-fold | researchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. acs.org This process is essential for tumor growth and metastasis. VEGFR2 inhibitors block the signaling pathway by competing with ATP for binding to the intracellular kinase domain of the receptor. This prevents receptor autophosphorylation and the subsequent downstream signaling cascade that leads to endothelial cell proliferation and migration. nih.gov

Many potent VEGFR2 inhibitors feature a phthalazine (B143731) or phthalazinone core. nih.gov For instance, anilino-phthalazines have been identified as potent inhibitors of VEGFR kinases. acs.org The design of these inhibitors typically includes a flat heteroaromatic ring system (like phthalazine) that occupies the ATP binding site and forms a critical hydrogen bond with a cysteine residue (Cys919) in the hinge region. nih.gov A linker connects this core to a terminal hydrophobic moiety that fits into an adjacent allosteric hydrophobic pocket. These compounds are classified as type II inhibitors. By blocking the ATP-binding site, these derivatives effectively shut down the pro-angiogenic signal, thereby inhibiting tumor-driven blood vessel formation. nih.govbohrium.com

Cyclooxygenase (COX) Inhibition (COX-1/COX-2)

Cyclooxygenase (COX) enzymes, with isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The active site of COX is a long hydrophobic channel. Inhibitors access this channel and typically form hydrogen bonds with key residues, such as an arginine, preventing the binding of arachidonic acid.

A series of novel 4-aryl-2(1H)-phthalazinone derivatives have been synthesized and identified as potent and selective COX-2 inhibitors. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. Molecular modeling studies suggest that the phthalazinone scaffold fits within the COX-2 active site. Specific substitutions on the aryl ring at the 4-position can form interactions with the distinct side pocket of the COX-2 isoform, which is larger than that of COX-1, thereby conferring selectivity. By selectively blocking COX-2, these compounds inhibit the production of pro-inflammatory prostaglandins. nih.gov

Indoleamine 2,3-dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. mdpi.com In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells creates a tryptophan-depleted microenvironment that suppresses the proliferation and function of T-cells, allowing the tumor to evade the immune system. mdpi.com

IDO1 inhibitors work by binding to the active site of the enzyme. Some inhibitors are competitive, directly displacing tryptophan, while others are non-competitive or interact with the heme cofactor. While the direct investigation of 4-Benzyl-6-bromo-2H-phthalazin-1-one as an IDO inhibitor is not widely reported, related heterocyclic structures like indole-dithiocarbamates are known IDO inhibitors. nih.gov The development of hybrid molecules incorporating a phthalazinone core with other pharmacophores known to inhibit IDO1 represents a potential strategy. nih.gov The mechanism would involve the phthalazinone derivative occupying the active site pocket, forming interactions with residues surrounding the heme group, and preventing tryptophan from binding and being catabolized, thereby restoring local T-cell function. mdpi.com

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov Different PDE families exhibit tissue-specific expression and substrate specificity. PDE4, for example, is specific for cAMP and is predominantly found in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.

Phthalazinone derivatives have been identified as potent inhibitors of PDEs. researchgate.netnih.gov Specifically, certain phthalazinone compounds have been evaluated as PDE inhibitors with trypanocidal activity, targeting the PDEs of the parasite Trypanosoma cruzi. nih.gov These inhibitors increase the parasite's intracellular cAMP levels, leading to ultrastructural damage, including a disrupted Golgi apparatus and a swollen flagellar pocket, ultimately causing parasite death. nih.gov In other contexts, phthalazinone-based PDE4 inhibitors have been developed for their anti-inflammatory properties. dntb.gov.ua The mechanism involves the phthalazinone core binding to the active site of the PDE enzyme, preventing the hydrolysis of cAMP and thereby modulating downstream inflammatory pathways. researchgate.net

Cellular Pathway Modulation

In addition to direct enzyme inhibition, this compound derivatives can influence complex cellular pathways, particularly those involved in cancer progression. These compounds have been shown to affect cell proliferation, survival, and motility through various in vitro mechanisms.

Derivatives of the 4-benzyl-2H-phthalazin-1-one scaffold have demonstrated significant anti-proliferative and cytotoxic activities against various human cancer cell lines in laboratory settings. nih.govnih.gov The cytotoxicity of these compounds is often assessed using MTT assays, which measure the metabolic activity of cells as an indicator of their viability.

One area of investigation has focused on their potential as inhibitors of Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator involved in the expression of oncogenes like c-MYC. nih.gov For instance, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized and evaluated for their anti-breast cancer activity. nih.gov One particular derivative, DDT26, showed potent inhibition of BRD4 and displayed robust anti-proliferative effects against multiple breast cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. nih.gov The phthalazinone core of this compound also exhibited a moderate inhibitory effect on Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. nih.gov

Another study developed a series of compounds from the parent molecule 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide. nih.gov Certain derivatives from this series, namely 11d, 12c, and 12d, exhibited potent cytotoxic activities against the MDA-MB-231 breast cancer cell line, with IC50 values indicating higher potency than the reference drug Erlotinib. nih.gov The mechanism for these derivatives is linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 1: In Vitro Cytotoxicity of Selected Phthalazinone Derivatives

| Compound | Cell Line | IC50 (µM) | Target |

|---|---|---|---|

| DDT26 | MCF-7, MDA-MB-231, MDA-MB-468 | Data not specified, but showed robust inhibitory effects | BRD4, PARP1 |

| 11d | MDA-MB-231 | 0.92 | EGFR |

| 12c | MDA-MB-231 | 1.89 | EGFR |

| 12d | MDA-MB-231 | 0.57 | EGFR |

The anti-proliferative effects of some 4-benzyl-2H-phthalazin-1-one derivatives are linked to their ability to induce DNA damage and disrupt the normal progression of the cell cycle. nih.govnih.gov The induction of DNA damage can trigger cellular checkpoints, leading to a halt in the cell cycle to allow for repair, or if the damage is too severe, the initiation of programmed cell death. nih.govresearchgate.net

The BRD4/PARP1 inhibitor, DDT26, was shown to induce DNA damage in MCF-7 breast cancer cells. nih.gov This was accompanied by a modulation in the expression of γ-H2AX, a marker for DNA double-strand breaks. nih.gov Furthermore, treatment with DDT26 led to the arrest of the cell cycle in the G1 phase in these cells. nih.gov Similarly, another phthalazine derivative, compound 4b, was found to cause cell growth arrest in the G2/M phase in MCF-7 cells. semanticscholar.org Flow cytometry analysis is a common technique used to determine the phase of cell cycle arrest induced by a compound. nih.govresearchgate.net

Table 2: Effect of Phthalazinone Derivatives on Cell Cycle Distribution

| Compound | Cell Line | Effect |

|---|---|---|

| DDT26 | MCF-7 | Arrest at G1 phase |

The ability of cancer cells to migrate and form new colonies is fundamental to tumor metastasis. mdpi.com In vitro assays, such as wound healing or transwell migration assays, are used to assess the anti-migratory potential of chemical compounds. researchgate.net Colony formation assays, on the other hand, evaluate the ability of single cells to proliferate and form a colony, a measure of their long-term survival and reproductive integrity.

The derivative DDT26, in addition to its other effects, was found to inhibit both cell migration and colony formation in MCF-7 breast cancer cells. nih.gov This suggests that beyond inhibiting proliferation, this compound can interfere with the processes that enable cancer cells to spread and establish secondary tumors. The inhibition of these processes is a crucial aspect of developing comprehensive anti-cancer therapies. mdpi.comresearchgate.net

Apoptosis, or programmed cell death, is a crucial cellular process that eliminates damaged or unwanted cells. mdpi.com Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. researchgate.net Phthalazinone derivatives have been shown to trigger apoptosis through various pathways in vitro.

One study found that newly synthesized phthalazine derivatives, including parent compounds and their copper and platinum complexes, were active in inducing apoptosis in human breast cancer cell lines, with MDA-MB-231 cells showing greater sensitivity. researchgate.net Another derivative, compound 12d, was shown to be a potent inducer of apoptosis in MDA-MB-231 cells, increasing the apoptotic cell population by 64.4-fold compared to control cells. nih.gov The mechanism was linked to its strong inhibitory effect on EGFR. nih.gov Similarly, compound 4b induced early apoptosis in over 15% of treated MCF-7 cells, a 25-fold increase over the control. semanticscholar.org The induction of apoptosis is often confirmed using techniques like flow cytometry with annexin V staining, which identifies cells in the early and late stages of apoptosis. mdpi.com

Antiviral Mechanisms of Action

Recent research has highlighted phthalazinone derivatives as potent inhibitors of Rabies Virus (RABV) infection. nih.govpasteur.fr Studies combining in vitro experiments, structural modeling, and in silico docking have demonstrated that these compounds can strongly inhibit lyssavirus infections by directly targeting the virus's replication complex. nih.govpasteur.frresearchgate.net This complex is a critical assembly of viral proteins and host factors essential for the replication of the viral genome.

The mechanism of action involves the phthalazinone derivatives binding to and disrupting the function of this replication machinery. nih.govresearchgate.net This interference effectively halts the viral life cycle, preventing the synthesis of new viral particles. Experiments have established that this targeting of the replication complex is a key factor in the observed antiviral activity. researchgate.net The potent inhibition of RABV by these derivatives has been identified through screenings of large compound libraries, pointing to the promise of this chemical scaffold in developing therapies for rabies, a disease with a near 100% case-fatality rate after the onset of clinical signs. nih.govpasteur.fr While the specific compound this compound has not been singled out in all studies, the efficacy of the broader class of phthalazinone derivatives against RABV and other viruses like Dengue virus underscores the therapeutic potential of this structural motif. nih.govnih.gov

| Phthalazinone Antiviral Activity | Details | References |

| Target Virus | Rabies Virus (RABV), Lyssaviruses, Mononegavirales | nih.govpasteur.fr |

| Mechanism of Action | Direct inhibition of the viral replication complex | nih.govresearchgate.net |

| Effect | Strong inhibition of viral infection and replication | nih.govpasteur.frresearchgate.net |

| Identification Method | High-throughput screening of a 30,000 compound library | nih.govpasteur.fr |

Antimicrobial Mechanisms

The antimicrobial properties of phthalazinone derivatives are linked to their interactions with essential microbial macromolecules. These compounds have shown inhibitory effects against various bacterial and fungal strains. nih.gov The planar structure of the phthalazinone core is conducive to intercalation with microbial DNA, a process that can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, modifications to the phthalazinone structure, such as the incorporation of sugar moieties, have been shown to enhance their biological properties and inhibitory effects against both bacterial and fungal strains. nih.gov Some derivatives have demonstrated notable antifungal activity, particularly against Candida albicans, and can act synergistically with existing antifungal drugs like azoles. nih.gov The specific substitutions on the phthalazinone ring system are critical in defining the spectrum and potency of their antimicrobial action.

A primary mechanism for the antimicrobial action of phthalazinone derivatives is the inhibition of critical microbial enzymes. One key target is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and other cellular processes. researchgate.netresearchgate.netnih.gov Molecular docking studies have supported the hypothesis that phthalazinone derivatives can act as PARP inhibitors, which contributes to their antiproliferative and antimicrobial effects. researchgate.netresearchgate.net

The inhibition of such enzymes disrupts essential pathways for pathogen survival. For instance, by inhibiting PARP, these compounds can prevent the repair of DNA damage in microbial cells, leading to an accumulation of lethal mutations and eventual cell death. The design of new phthalazinone derivatives often focuses on optimizing their interaction with the binding sites of these target enzymes to enhance their inhibitory potency. nih.gov

Receptor Binding and Modulation Mechanisms (e.g., α1-adrenergic receptors, AR antagonists, AMPA-R antagonism)

Derivatives of the 4-benzyl-2H-phthalazin-1-one scaffold have been shown to interact with a variety of physiological receptors, leading to a range of pharmacological effects.

α1-adrenergic receptors: Certain series of phthalazin-1(2H)-one derivatives have been synthesized and evaluated for their affinity and selectivity towards α1-adrenergic receptors (α1-AR). nih.gov These compounds, often featuring an arylpiperazine moiety connected to the phthalazinone core, have demonstrated the potential to act as ligands for these receptors. nih.gov

Androgen Receptor (AR) Antagonists: Nonsteroidal AR antagonists featuring a 4-benzyl-1-(2H)-phthalazin-one skeleton have been designed and synthesized. elsevierpure.com Some of these compounds have shown potent inhibitory effects on the proliferation of prostate cancer cells and high binding affinity for the androgen receptor. elsevierpure.com Docking studies suggest that the benzyl (B1604629) group is a crucial component for the antagonism at the AR ligand-binding domain. elsevierpure.com This makes them promising candidates for the development of therapeutics for conditions like prostate cancer.

AMPA-R Antagonism: Phthalazine derivatives have also been investigated as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govresearchgate.net This receptor is a key player in excitatory neurotransmission in the central nervous system. nih.gov By acting as non-competitive antagonists, these compounds can modulate glutamatergic signaling, which has potential applications in treating conditions characterized by excessive excitatory neurotransmission, such as epilepsy. nih.govnih.gov Molecular docking studies have been used to assess the binding affinities of these derivatives toward the AMPA receptor. nih.gov

| Receptor Target | Mechanism of Action | Potential Application | References |

| α1-adrenergic receptors | Ligand binding | Cardiovascular conditions | nih.gov |

| Androgen Receptor (AR) | Antagonism | Prostate Cancer | elsevierpure.com |

| AMPA Receptor (AMPA-R) | Non-competitive antagonism | Epilepsy, Neurodegenerative disorders | nih.govresearchgate.netnih.gov |

Strategic Applications of 4 Benzyl 6 Bromo 2h Phthalazin 1 One As a Chemical Scaffold and Intermediate

Precursor in the Synthesis of Diverse Biologically Active Molecules

The 4-benzyl-2H-phthalazin-1-one scaffold is a well-established starting point for the synthesis of various biologically active molecules. nih.govsemanticscholar.org Research has demonstrated that modifications of the parent structure, 4-benzyl-2H-phthalazin-1-one, can lead to compounds with a range of therapeutic activities, including antimicrobial and anticancer properties. nih.govnih.govosf.io For instance, derivatives of the non-brominated scaffold have been explored as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. osf.io Further studies have led to the design of potent BRD4 inhibitors for anti-breast cancer activity based on a modified 4-benzylphthalazin-1-one core. nih.gov

However, the available scientific literature does not provide specific examples of 4-Benzyl-6-bromo-2H-phthalazin-1-one being used as a direct precursor for the synthesis of specific biologically active molecules. The research has largely concentrated on manipulating the N-2 position of the phthalazinone ring or the benzyl (B1604629) group of the parent 4-benzyl-2H-phthalazin-1-one. nih.govsemanticscholar.org While the bromine atom at the 6-position offers a potential site for further chemical modification, such as cross-coupling reactions, to introduce additional diversity, specific instances of this strategy being applied to this compound are not detailed in the reviewed sources.

Table 1: Examples of Biologically Active Molecules Derived from the General 4-Benzyl-2H-phthalazin-1-one Scaffold (Note: These are not derivatives of the 6-bromo compound)

| Derivative Class | Biological Target/Activity | Reference |

| N-substituted 4-benzylphthalazinones | Antimicrobial (Gram-positive and Gram-negative bacteria, fungi) | nih.gov |

| meta-substituted 4-benzylphthalazinones | PARP-1 Inhibition (Anticancer) | osf.io |

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives | BRD4 Inhibition (Anti-breast cancer) | nih.gov |

| 4-benzyl-1-(2H)-phthalazinone derivatives | Androgen Receptor Antagonism | nih.gov |

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are fundamental in medicinal chemistry and drug discovery. sigmaaldrich.com The phthalazine (B143731) structure itself is a versatile building block for creating more complex, fused heterocyclic systems. longdom.org The parent compound, 4-benzyl-2H-phthalazin-1-one, serves as a key intermediate for synthesizing a variety of N-2 substituted derivatives. nih.govresearchgate.net For example, it can be reacted with formaldehyde (B43269) to produce a hydroxymethyl derivative, which can then be converted to a chloromethyl intermediate. This intermediate is reactive towards various nucleophiles, allowing for the introduction of diverse functional groups and the construction of new heterocyclic entities. nih.gov

While this compound possesses the same reactive sites at the N-2 position as its non-brominated counterpart, published research does not specifically document its use as a building block for novel heterocyclic compounds. The bromine atom on the benzene (B151609) ring presents an additional handle for synthetic elaboration, potentially leading to a distinct class of heterocyclic compounds. Nevertheless, studies detailing such synthetic routes originating from the 6-bromo derivative are not available in the surveyed literature.

Table 2: Synthetic Transformations of the 4-Benzyl-2H-phthalazin-1-one Core (Note: Specific examples for the 6-bromo derivative are not available)

| Reagent(s) | Resulting Intermediate/Derivative | Application | Reference |

| Formaldehyde | 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | Precursor for further functionalization | nih.gov |

| Thionyl chloride (on hydroxymethyl derivative) | 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | Intermediate for nucleophilic substitution | nih.gov |

| Ethyl chloroacetate (B1199739) / K₂CO₃ | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Precursor for hydrazides and further derivatives | nih.govsemanticscholar.org |

| Hydrazine (B178648) hydrate (B1144303) (on ester derivative) | (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | Building block for hydrazones and other heterocycles | nih.govsemanticscholar.org |

Contributions to Lead Compound Discovery and Optimization

The process of lead discovery and optimization is a critical phase in drug development, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising compound. scienceopen.com The phthalazinone scaffold is a recurring motif in many lead compounds due to its favorable pharmacological properties. sci-hub.se For example, optimization of a family of phthalazinone derivatives led to potent inhibitors of phosphodiesterases, which are targets for treating parasitic diseases. researchgate.net Similarly, structure-activity relationship (SAR) studies on meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives led to the discovery of potent PARP-1 inhibitors with good in vivo stability. osf.io

Although the 6-bromo substitution represents a meta-substitution on the phthalazinone core, there is no specific mention in the literature of this compound being a key lead compound or the subject of a lead optimization campaign. The optimization studies found tend to focus on other substitutions or modifications of the 4-benzyl-2H-phthalazin-1-one skeleton. nih.govosf.io The influence of the 6-bromo substituent on target affinity, selectivity, or pharmacokinetic properties has not been specifically detailed.

Role in Molecular Hybridization Strategies for Drug Design

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.govresearchgate.net This approach aims to create new chemical entities with improved affinity, better efficacy, a modified selectivity profile, or a dual mode of action. nih.govhilarispublisher.commdpi.com The phthalazinone nucleus has been incorporated into such hybrid structures. For example, researchers have prepared 4-[(4-arylidene-2-phenyl-5-oxoimidazolin-1-yl)phenyl]-1(2H)-phthalazinone derivatives, combining the phthalazinone moiety with an imidazolinone scaffold to explore vasodilator activities. osf.io

Despite the utility of the phthalazinone scaffold in molecular hybridization, there are no specific documented instances of this compound being employed in such a strategy. The potential of the bromo-substituent as a linking point to another pharmacophore via cross-coupling chemistry remains an unexplored area in the context of molecular hybridization based on the available literature.

Potential Applications in Material Science (e.g., Polymer Synthesis for PEMFCs)

There is no information in the reviewed scientific literature to suggest that this compound has been investigated for applications in material science. Searches for its use in polymer synthesis, specifically for applications such as Proton Exchange Membrane Fuel Cells (PEMFCs), did not yield any relevant results. The research in PEMFC membranes often involves polymers like polybenzimidazole (PBI), but this is a structurally distinct heterocyclic system from phthalazinone-based compounds.

Future Research Directions and Unexplored Avenues for 4 Benzyl 6 Bromo 2h Phthalazin 1 One Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of phthalazinone derivatives has traditionally relied on methods such as the condensation of 2-aroylbenzoic acids with hydrazine (B178648) derivatives. longdom.org For instance, 4-benzyl-2H-phthalazin-1-one can be synthesized from the reaction of 3-benzylidenephthalide with hydrazine hydrate (B1144303) in boiling ethanol (B145695). jst.go.jp However, these conventional methods can sometimes involve multiple steps, harsh reaction conditions, or the use of hazardous solvents.

Future research should focus on developing more efficient and environmentally benign synthetic strategies. Green chemistry principles offer a roadmap for this endeavor. One-pot, multicomponent reactions (MCRs) represent a highly efficient approach, minimizing waste and reaction time. nih.gov The use of sustainable catalysts and solvent systems is another critical avenue. For example, water-mediated synthesis using inexpensive catalysts like oxalic acid has been reported for other phthalazinones and could be adapted for 4-benzyl-6-bromo-2H-phthalazin-1-one. researchgate.net Exploring microwave-assisted synthesis could also significantly reduce reaction times and improve yields. researchgate.net The development of continuous flow processes would offer advantages in scalability, safety, and process control.

| Aspect | Conventional Methods | Proposed Sustainable Routes | Potential Advantages |

| Strategy | Multi-step synthesis from phthalic anhydride (B1165640) or 2-aroylbenzoic acids. longdom.orgjst.go.jp | One-pot, multicomponent reactions (MCRs). nih.gov | Reduced steps, time, and waste. |

| Solvents | Often uses organic solvents like ethanol, toluene, or DMF. jst.go.jpnih.gov | Aqua-mediated synthesis, supercritical fluids (e.g., scCO₂). researchgate.net | Reduced environmental impact, lower cost, enhanced safety. |

| Catalysis | May require stoichiometric reagents or harsh acids/bases. | Reusable solid acid catalysts (e.g., silica (B1680970) sulfuric acid), biocatalysis. longdom.org | Catalyst recyclability, milder conditions, high selectivity. |

| Energy Input | Conventional heating (reflux). jst.go.jp | Microwave irradiation, mechanochemistry (ball milling). researchgate.net | Drastically reduced reaction times, energy efficiency. |

Comprehensive Exploration of Structure-Activity Relationships for Targeted Biological Pathways

The 4-benzyl-2H-phthalazin-1-one scaffold is a known inhibitor of PARP-1, an enzyme critical for DNA repair and a key target in oncology. osf.ioresearchgate.net The introduction of a bromine atom at the 6-position of the phthalazinone ring is expected to significantly influence the compound's electronic, steric, and lipophilic properties, thereby altering its binding affinity and selectivity for biological targets.

A systematic exploration of the structure-activity relationship (SAR) is paramount. This would involve the synthesis of a focused library of analogues to probe the importance of various structural features. Key areas for investigation include:

The 6-Position: Replacing the bromo substituent with other halogens (F, Cl, I) or with electron-donating and electron-withdrawing groups to modulate the electronic character of the phthalazinone ring system.

The Benzyl (B1604629) Moiety: Introducing substituents at the ortho-, meta-, and para-positions of the phenyl ring to explore steric and electronic effects on target engagement. Optimization of this part of the scaffold has previously led to potent PARP-1 inhibitors. osf.io

The N2-Position: Alkylation or substitution at the N2 position of the phthalazinone core, a common strategy to enhance activity or modify physicochemical properties in related compounds. nih.gov

These SAR studies should be directed towards specific and well-validated biological targets. Given the precedent for phthalazinones, initial efforts could focus on PARP-1 and Bromodomain-containing protein 4 (BRD4), another important epigenetic target in cancer therapy. nih.gov

| Position of Modification | Proposed Substituents | Rationale / Pathway to Target |

| Phthalazinone C6 | -F, -Cl, -I, -CH₃, -OCH₃, -NO₂, -CN | Modulate electronics and lipophilicity to optimize binding at the PARP-1 or BRD4 active site. |

| Benzyl Ring (ortho, meta, para) | -OH, -OCH₃, -CF₃, -Cl, -F, heterocycles | Explore hydrogen bonding, steric fit, and electrostatic interactions within the target protein's binding pocket. osf.ionih.gov |

| Phthalazinone N2 | -CH₃, -(CH₂)n-COOH, -CH₂-heterocycle | Improve solubility, metabolic stability, and introduce new interaction points with the target. nih.govnih.gov |

Advanced Computational Modeling for Predictive Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process. osf.ioresearchgate.net For this compound, computational modeling can provide crucial insights into its interactions with biological targets and guide the synthesis of more potent and selective derivatives.

Future research should employ a multi-faceted computational approach:

Molecular Docking: To predict the binding mode and affinity of the compound and its designed analogues within the active sites of targets like PARP-1 and BRD4. Docking studies on similar phthalazinone scaffolds have successfully rationalized their biological activity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complexes over time and to understand the dynamic nature of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models based on the experimental data from SAR studies. These models can then be used to estimate the activity of virtual compounds before committing to their synthesis.

ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of designed molecules, helping to prioritize compounds with favorable drug-like profiles. nih.gov

This predictive design loop, where computational modeling informs synthetic efforts and experimental results refine the models, will be crucial for efficiently optimizing the this compound scaffold.

Investigation of New Biological Targets and Mechanistic Pathways

The phthalazinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov While PARP-1 is a well-established target, the therapeutic potential of this compound may extend to other pathways. Phthalazine (B143731) derivatives have been reported to possess a wide array of pharmacological activities, including anti-inflammatory, antifungal, and kinase inhibitory effects. osf.ioosf.ioekb.eg

Future research should aim to uncover novel biological targets through:

Broad-Panel Kinase Screening: Testing the compound against a large panel of human kinases to identify potential inhibitory activity against targets involved in cell signaling and cancer progression. Derivatives of phthalazinone have shown promise as Aurora kinase inhibitors. osf.io

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired biological effect (e.g., induction of apoptosis in cancer cells) without a preconceived target. Subsequent target deconvolution studies can then identify the responsible protein.

Chemoproteomics: Employing activity-based protein profiling (ABPP) or related techniques to identify the direct binding partners of the compound in a complex biological sample.

Once new targets are identified, detailed mechanistic studies will be required to understand how the compound modulates the specific biological pathway and to validate the target's relevance to disease.

Expanding Applications in Non-Medicinal Fields (e.g., agrochemicals, materials)

While the primary focus for phthalazinone derivatives has been in medicinal chemistry, their unique chemical structures and biological activities suggest potential applications in other fields. osf.ioosf.io This remains a largely unexplored avenue for this compound.

Agrochemicals: The documented antifungal and antimicrobial properties of some phthalazine derivatives suggest they could be investigated as potential fungicides or bactericides for crop protection. nih.govosf.io Their mode of action could be distinct from existing agrochemicals, offering a potential solution to resistance issues.